

N-Dodecylmorpholine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Dodecylmorpholine*

Cat. No.: B073323

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylmorpholine, a tertiary amine with a significant hydrophobic chain, presents a unique solubility profile critical for its application in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the solubility of **N-Dodecylmorpholine** in a range of common organic solvents. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility based on the compound's physicochemical properties and the principles of intermolecular interactions. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction

N-Dodecylmorpholine ($C_{16}H_{33}NO$) is a tertiary amine featuring a polar morpholine head group and a long, nonpolar dodecyl tail.^{[1][2]} This amphipathic structure suggests its utility as a surfactant, catalyst, and intermediate in organic synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of **N-Dodecylmorpholine**, where its long alkyl chain favors dissolution in nonpolar solvents, while the polar morpholine ring contributes to its solubility in more polar environments.

Physicochemical Properties of N-Dodecylmorpholine

A summary of the key physicochemical properties of **N-Dodecylmorpholine** is presented in the table below. These properties are essential for understanding its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₃ NO	[1] [2]
Molecular Weight	255.44 g/mol	[1] [2]
Melting Point	14.5 °C	[1]
Boiling Point	137-145 °C	[1]
Density	0.877 g/cm ³	[3]

Qualitative Solubility of N-Dodecylmorpholine

In the absence of specific quantitative data, a qualitative assessment of **N-Dodecylmorpholine**'s solubility can be inferred from its structure. The dominant feature of the molecule is the 12-carbon alkyl chain, which imparts significant nonpolar character. Consequently, **N-Dodecylmorpholine** is expected to be readily soluble in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents is anticipated to be limited.

Solvent	Polarity	Expected Solubility	Rationale
Hexane	Nonpolar	High	The long dodecyl chain will have strong van der Waals interactions with the nonpolar hexane molecules.
Toluene	Nonpolar	High	Similar to hexane, the nonpolar aromatic nature of toluene will effectively solvate the alkyl chain.
Chloroform	Polar	Moderate to High	While polar, chloroform is a good solvent for many organic compounds and should effectively solvate N-Dodecylmorpholine.
Ethyl Acetate	Polar	Moderate	The ester group introduces polarity, but the overall polarity is moderate, likely allowing for good solvation.
Acetone	Polar	Moderate to Low	The high polarity of the ketone group may lead to less favorable interactions with the long alkyl chain.
Ethanol	Polar	Low	The hydroxyl group and its ability to hydrogen bond make ethanol very polar,

			which is unfavorable for the nonpolar dodecyl tail.
Methanol	Polar	Low	As the most polar alcohol in this list, methanol is expected to be a poor solvent for N-Dodecylmorpholine.

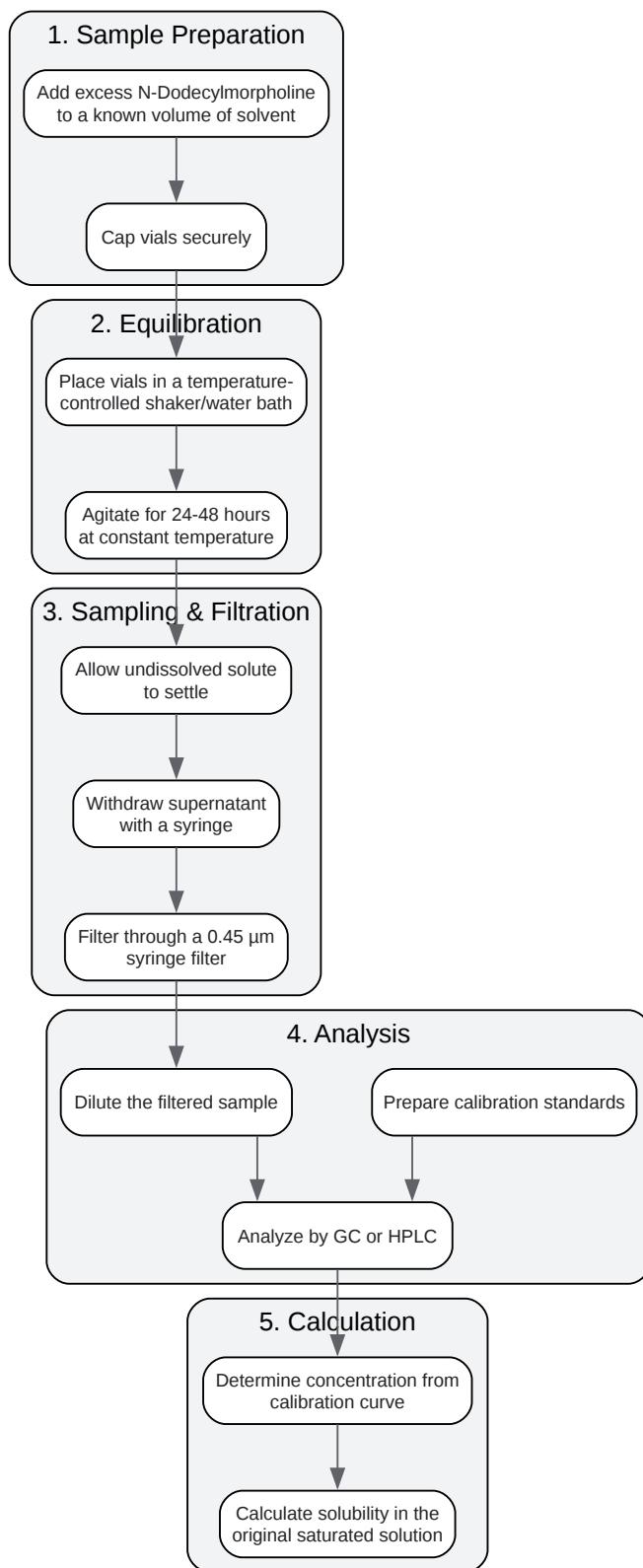
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is a general procedure that can be adapted for determining the solubility of **N-Dodecylmorpholine** in various organic solvents at a specific temperature.

Objective: To determine the saturation solubility of **N-Dodecylmorpholine** in a given organic solvent at a controlled temperature.

Materials:

- **N-Dodecylmorpholine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector


Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **N-Dodecylmorpholine** to a series of vials, each containing a known volume of the selected organic solvent. The excess solute ensures that saturation is reached.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
- Quantification:
 - Determine the mass of the filtered solution in the volumetric flask.
 - Dilute the filtered solution with the same solvent to a concentration suitable for analysis by GC or HPLC.
 - Prepare a series of calibration standards of **N-Dodecylmorpholine** in the same solvent.

- Analyze the calibration standards and the diluted sample using a validated GC or HPLC method.
- Calculation of Solubility:
 - From the calibration curve, determine the concentration of **N-Dodecylmorpholine** in the diluted sample.
 - Calculate the concentration in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **N-Dodecylmorpholine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **N-Dodecylmorpholine** solubility.

Conclusion

While quantitative solubility data for **N-Dodecylmorpholine** in common organic solvents is not readily available, its molecular structure provides a strong basis for a qualitative assessment of its solubility profile. The pronounced hydrophobic character of the dodecyl chain suggests high solubility in nonpolar solvents, with decreasing solubility as the polarity of the solvent increases. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. Further research to quantify the solubility of **N-Dodecylmorpholine** across a spectrum of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-Dodecylmorpholine | C16H33NO | CID 73764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. To cite this document: BenchChem. [N-Dodecylmorpholine: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073323#n-dodecylmorpholine-solubility-in-different-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com